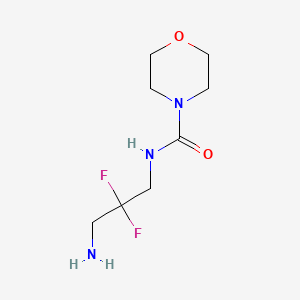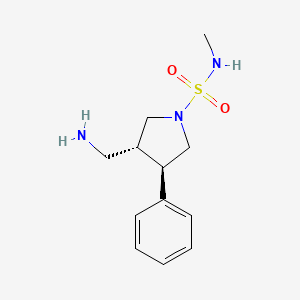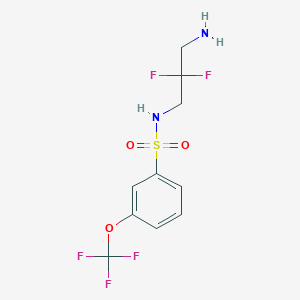
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide, also known as ADX-71441, is a novel small molecule drug candidate that has been developed for the treatment of various neurological disorders. It is a selective positive allosteric modulator of the GABAB receptor, which plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity.
作用機序
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. GABAB receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and are implicated in various neurological disorders. This compound enhances the binding of GABA to the GABAB receptor, resulting in increased inhibitory signaling and decreased excitatory signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal models of anxiety, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. In animal models of depression, this compound has been shown to reduce depressive-like behavior and increase the expression of neurotrophic factors such as BDNF (brain-derived neurotrophic factor). In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse. Finally, in animal models of pain, this compound has been shown to reduce pain sensitivity and increase pain tolerance.
実験室実験の利点と制限
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide has a number of advantages for lab experiments. It has a favorable safety profile and pharmacokinetic properties, making it suitable for in vivo studies. Furthermore, it has been shown to have a high degree of selectivity for the GABAB receptor, which reduces the risk of off-target effects. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for certain experimental paradigms that require rapid onset or offset of drug effects.
将来の方向性
There are a number of future directions for the study of N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide. One direction is to further explore its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and pain. Another direction is to investigate its mechanisms of action at the molecular and cellular levels, in order to better understand its effects on neurotransmitter release and synaptic plasticity. Finally, there is a need for further studies to optimize the pharmacokinetic properties of this compound, in order to improve its efficacy and safety in clinical settings.
合成法
The synthesis of N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide involves the reaction of 3-amino-2,2-difluoropropylamine with morpholine-4-carboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide has been extensively studied in preclinical models of various neurological disorders, including anxiety, depression, addiction, and pain. In animal models, this compound has been shown to have anxiolytic, antidepressant, and analgesic effects, as well as reduce drug-seeking behavior in addiction models. Furthermore, this compound has been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising drug candidate for further development.
特性
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N3O2/c9-8(10,5-11)6-12-7(14)13-1-3-15-4-2-13/h1-6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJOYIMDPOEAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)




![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)



![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
